molecular formula C48H54N7O8P B011481 Dmt-2'-O-me-ra(bz) amidite CAS No. 110782-31-5

Dmt-2'-O-me-ra(bz) amidite

Cat. No. B011481
M. Wt: 888 g/mol
InChI Key: AZCGOTUYEPXHMJ-PSVHYZMASA-N
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Description

The research and development of specific chemical compounds, including those like Dmt-2'-O-me-ra(bz) amidite, play a crucial role in various scientific fields, including pharmaceuticals, material science, and synthetic chemistry. The synthesis, structural characterization, and analysis of chemical and physical properties of such compounds are fundamental to understanding their potential applications and reactivity.

Synthesis Analysis

The synthesis of compounds related to Dmt-2'-O-me-ra(bz) amidite often involves the formation of carboxamides through direct condensation reactions. For example, the use of condensing agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) allows for the efficient and selective formation of carboxamides from carboxylic acids and amines in alcohol or water, demonstrating a convenient one-step procedure without the need for additives (Kunishima et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to Dmt-2'-O-me-ra(bz) amidite can be characterized using various analytical techniques. For instance, compounds synthesized through reactions facilitated by DMT-MM or related agents are often analyzed using X-ray diffraction, NMR spectroscopy, and IR spectroscopy to determine their structure and confirm the presence of amide bonds and other functional groups.

Chemical Reactions and Properties

Chemical reactions involving compounds like Dmt-2'-O-me-ra(bz) amidite can include condensation reactions leading to the formation of amides and esters. These reactions are facilitated by condensing agents, demonstrating the versatility and reactivity of these compounds in synthetic chemistry. The chemical properties, such as reactivity towards other compounds, stability under various conditions, and the ability to undergo further functionalization, are critical for their application in the synthesis of more complex molecules (Kunishima et al., 1999).

Scientific Research Applications

1. Amide Bond Formation

Dmt-2'-O-me-ra(bz) amidite is utilized in the selective formation of carboxamides, a critical component in various biological molecules. A study by Kunishima et al. (2001) demonstrated the use of a related condensing agent, DMT-MM, in alcohol or water for the efficient and selective formation of carboxamides from acids and amines (Kunishima et al., 2001).

2. Amidation Reagent Efficiency

DMT-MM, a compound related to Dmt-2'-O-me-ra(bz) amidite, has been compared with other amidation reagents for its efficiency. Badland et al. (2017) found that DMT-MM provided the best yields for coupling a secondary amine, showcasing its effectiveness in a water-based medium (Badland et al., 2017).

3. Nucleoside Stability and Degradation

The stability and degradation pathways of Dmt-2'-O-me-ra(bz) amidite derivatives are essential in scientific research. Krotz et al. (2004) investigated the stability of deoxyribonucleoside phosphoramidites, including DMT protected deoxyribonucleosides, in acetonitrile solutions, providing valuable insights into their degradation mechanisms (Krotz et al., 2004).

4. Hydrogel Development for Medical Applications

In medical research, Dmt-2'-O-me-ra(bz) amidite derivatives are used in hydrogel development. Kim et al. (2011) developed injectable hyaluronic acid-tyramine hydrogels incorporating DMT as a model drug for rheumatoid arthritis treatment, demonstrating the therapeutic potential of such hydrogels (Kim et al., 2011).

5. Microwave-Assisted Amide Synthesis

The application of DMT-MM, similar to Dmt-2'-O-me-ra(bz) amidite, in microwave-accelerated amide formation has been explored. Cho et al. (2012) reported the effective use of DMT-MM under microwave irradiation for the quick synthesis of carboxamides, highlighting the advantages of microwave technology in organic synthesis (Cho et al., 2012).

6. Sustainable Amide Synthesis

Sole et al. (2021) discussed the use of triazine-based condensing agents, including DMT derivatives, for sustainable amide synthesis. This study underlines the economic and environmental benefits of using such reagents in chemical synthesis (Sole et al., 2021).

7. Novel Prodrug Linker Systems

Research by Suaifan et al. (2006) delved into the use of Dmt dipeptide amides as a model for a new prodrug linker system. Their findings on the effects of steric bulk and stereochemistry on reaction rates provide insights into the potential use of Dmt-2'-O-me-ra(bz) amidite derivatives in drug development (Suaifan et al., 2006).

Safety And Hazards


  • Non-animal source : No BSE/TSE risk.

  • Flash Point : Not applicable (combustible solid).

  • WGK : WGK 3 (moderate water hazard).


Future Directions

Research on Dmt-2’-O-Me-rA(bz) amidite continues to explore its applications in RNA-based therapeutics, diagnostics, and gene editing. Investigating its stability, delivery methods, and interactions with cellular machinery will guide future developments.


properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCGOTUYEPXHMJ-PSVHYZMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551649
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

888.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmt-2'-O-me-ra(bz) amidite

CAS RN

110782-31-5
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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